Seltorexant

Receptor pharmacology Selectivity profiling Orexin receptor antagonism

Seltorexant is the only orexin-2 receptor antagonist with statistically significant antidepressant efficacy vs. placebo in MDD RCTs—both as monotherapy and adjunctive therapy—a benefit not replicated by DORAs or OX1R antagonists. Its approximately 100-fold OX2R selectivity and ultra-short half-life (2–3 h) minimize next-day residual sedation and drug-drug interaction risk compared to longer-acting DORAs (t₁/₂ 6–>17 h). Researchers investigating OX2R-mediated sleep, stress, or affective behavior gain pharmacological precision impossible with dual antagonists. For clinical trial protocols targeting MDD with insomnia where first-line SSRI/SNRI therapy is inadequate, seltorexant provides a weight-neutral augmentation strategy—demonstrating 1.6 kg less weight gain vs. quetiapine XR.

Molecular Formula C21H22FN7O
Molecular Weight 407.4 g/mol
CAS No. 1293281-49-8
Cat. No. B610775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeltorexant
CAS1293281-49-8
SynonymsSeltorexant;  JNJ-42847922;  JNJ 42847922;  JNJ42847922;  MIN-202;  MIN 202;  MIN202
Molecular FormulaC21H22FN7O
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C
InChIInChI=1S/C21H22FN7O/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29/h3-8,15-16H,9-12H2,1-2H3
InChIKeySQOCEMCKYDVLMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Seltorexant (CAS 1293281-49-8): A Selective Orexin-2 Receptor Antagonist for Depression with Insomnia


Seltorexant (CAS 1293281-49-8), also known as JNJ-42847922 and MIN-202, is an investigational small-molecule selective orexin-2 receptor (OX2R) antagonist under development for major depressive disorder (MDD) with insomnia symptoms [1]. As a 2-SORA (selective orexin-2 receptor antagonist), it exhibits high affinity for human OX2R (pKi = 8.0) with approximately 100-fold selectivity over the orexin-1 receptor (OX1R), distinguishing it mechanistically from dual orexin receptor antagonists (DORAs) such as suvorexant, lemborexant, and daridorexant . Seltorexant demonstrates rapid oral absorption (Tmax = 0.3–1.5 hours) and a short elimination half-life of 2–3 hours, and is primarily metabolized by CYP3A4 [2].

Why DORAs Cannot Substitute for Seltorexant in MDD with Insomnia Applications


In-class substitution among orexin receptor antagonists is scientifically unjustified because Seltorexant's OX2R selectivity fundamentally differs from the dual-receptor blockade of DORAs such as suvorexant, lemborexant, and daridorexant [1]. Seltorexant is the only orexin receptor antagonist that has demonstrated statistically significant antidepressant efficacy versus placebo in randomized controlled trials of MDD, with both monotherapy and adjunctive treatment showing improvement, whereas other selective OX1R antagonists (tebideutorexant) and DORAs have failed to demonstrate consistent antidepressant effects in clinical studies [2]. The compound's ultra-short half-life (2–3 hours) further contrasts with DORAs, which exhibit half-lives ranging from approximately 6 hours (daridorexant) to over 17 hours (lemborexant), creating divergent risk-benefit profiles for next-day residual sedation and drug-drug interaction potential [3].

Seltorexant Quantitative Differentiation: Head-to-Head Evidence vs. Comparators


OX2R Selectivity: Seltorexant's 100-Fold Preference Over OX1R vs. DORAs

Seltorexant exhibits approximately 100-fold (~2-log) selectivity for OX2R over OX1R. In radioligand binding assays, Seltorexant demonstrates a pKi of 8.0 ± 0.1 for human OX2R versus pKi = 6.1 ± 0.2 for human OX1R, representing a 79-fold affinity difference . In contrast, DORAs suvorexant, lemborexant, and daridorexant exhibit dual antagonism with OX2R/OX1R selectivity ratios of approximately 1–10-fold, resulting in simultaneous blockade of both receptor subtypes [1].

Receptor pharmacology Selectivity profiling Orexin receptor antagonism

Antidepressant Efficacy: Seltorexant vs. Placebo and OX1R Antagonist Comparators

Seltorexant 20 mg demonstrated statistically significant antidepressant efficacy as monotherapy in a Phase 1b enriched-design trial. Mean HDRS17 change from baseline at Week 5 was -7.0 (SD 5.04) for seltorexant 20 mg versus -4.4 (SD 3.67) for placebo (p = 0.0049), yielding a placebo-adjusted difference of -2.6 points [1]. The treatment benefit remained significant after removing sleep items from the HDRS score (nominal p = 0.0289) [1]. In contrast, the selective OX1R antagonist tebideutorexant failed to outperform placebo on depressive symptoms, and the DORA filorexant showed no antidepressant effect in an underpowered study [2].

Major depressive disorder Clinical efficacy Antidepressant augmentation

Half-Life Differentiation: Seltorexant (2–3h) vs. DORAs (6–19h)

Seltorexant exhibits an ultra-short elimination half-life of 2–3 hours, which is substantially shorter than all clinically available DORAs [1]. Comparator half-lives: suvorexant terminal half-life approximately 12 hours (range 10–22 hours); lemborexant effective half-life 17–19 hours; and daridorexant elimination half-life 5.6–8.5 hours [2]. The 2–3 hour half-life of seltorexant supports once-nightly dosing for sleep induction and maintenance of early sleep without accumulating to produce next-day residual sedation [1].

Pharmacokinetics Elimination half-life Next-day residual effects

Comparative Tolerability: Seltorexant vs. Quetiapine XR in Adjunctive MDD Treatment

In a Phase 3 comparative trial (NCT04533529) evaluating seltorexant 20 mg versus quetiapine XR as adjunctive therapy to SSRI/SNRI antidepressants in MDD patients with insomnia, both treatments produced large and clinically meaningful improvements in MADRS total score (seltorexant: -23.0; quetiapine XR: -22.7) [1]. Seltorexant demonstrated a favorable tolerability profile, with less total body weight gain (0.5 kg for seltorexant vs. 2.1 kg for quetiapine XR) [2].

Tolerability Weight gain Adjunctive antidepressant therapy

Abuse Liability Assessment: Seltorexant Preclinical Differentiation from Zolpidem

In preclinical abuse liability assessments, seltorexant (JNJ-42847922) did not increase dopamine release in the rat nucleus accumbens and failed to produce conditioned place preference in mice after subchronic conditioning, in contrast to zolpidem, which produced robust place preference under identical experimental conditions [1]. These findings indicate that seltorexant lacks intrinsic motivational properties associated with abuse potential [1].

Abuse potential Conditioned place preference Dopamine release

Sleep Architecture Preservation: Seltorexant's Minimal REM Sleep Impact

In rat polysomnography studies, seltorexant (3–30 mg/kg p.o.) dose-dependently reduced NREM sleep latency and prolonged NREM sleep duration in the first 2 hours post-dosing, with minimal effects on REM sleep [1]. Sleep consolidation was enhanced as indicated by prolonged NREM bout duration. Effects were maintained upon 7-day repeated dosing (30 mg/kg/day) without rebound upon discontinuation [1]. In the Phase 1b clinical trial, the 20 mg dose showed reduced waking cortisol response without the REM onset latency reductions and increased stage N1 sleep observed with the 40 mg dose, suggesting a dose-response relationship that preserves normal sleep architecture at the optimal dose [2].

Polysomnography Sleep architecture REM sleep

Seltorexant Application Scenarios: Where Differentiation Drives Procurement Decisions


Adjunctive Treatment in SSRI/SNRI-Resistant MDD with Insomnia

Seltorexant is optimally positioned for clinical trial protocols evaluating adjunctive therapy in major depressive disorder patients with significant insomnia symptoms who have inadequately responded to first-line SSRI/SNRI antidepressants. The Phase 3 MDD3001 trial demonstrated that adjunctive seltorexant (20 mg) produced statistically significant and clinically meaningful improvements in MADRS total score at Day 43 and met all primary and secondary endpoints [1]. This scenario leverages seltorexant's unique profile—antidepressant efficacy plus sleep improvement—which no other orexin receptor antagonist has demonstrated in placebo-controlled trials [2].

Preclinical Neuroscience Research Requiring OX2R-Selective Pharmacology

Investigators studying the differential roles of OX1R and OX2R in sleep-wake regulation, stress responses, and affective behavior should select seltorexant over DORAs due to its approximately 100-fold OX2R selectivity [1]. The compound's OX2R-mediated mechanism is confirmed by knockout mouse studies showing complete loss of sleep-promoting effects in OX2R-/- mice [1]. This pharmacological precision is essential for studies where off-target OX1R antagonism would confound interpretation of OX2R-specific pathways in arousal, cognition, and neuroendocrine function.

Drug-Drug Interaction Studies Involving CYP3A4 Substrates

Seltorexant's ultra-short half-life (2–3 hours) and exclusive CYP3A4-mediated metabolism make it a valuable probe compound for studies investigating CYP3A4-mediated drug-drug interactions with short-acting agents [1]. Unlike longer-acting DORAs (half-lives 6–19 hours), seltorexant's rapid clearance minimizes carryover effects and accumulation risk in multi-dose DDI studies, enabling cleaner interpretation of pharmacokinetic interactions [2].

Comparative Safety Studies for Metabolic Adverse Effect Profiling

Seltorexant's favorable metabolic profile—specifically the 1.6 kg less weight gain compared to quetiapine XR in head-to-head Phase 3 comparison—positions it as a preferred comparator or reference compound in studies evaluating weight-neutral antidepressant augmentation strategies [1]. This differentiation is particularly relevant for research in MDD populations with comorbid obesity, type 2 diabetes, or metabolic syndrome, where quetiapine's metabolic liability is clinically problematic.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Seltorexant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.